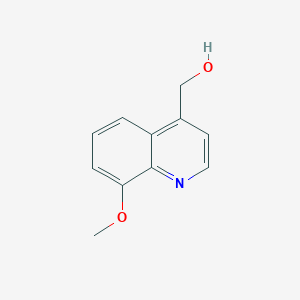

(8-Methoxyquinolin-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(8-methoxyquinolin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-10-4-2-3-9-8(7-13)5-6-12-11(9)10/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFBPERDNXQNLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C=CN=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(8-Methoxyquinolin-4-yl)methanol chemical structure and properties

[1][2][3][4]

Chemical Identity & Physicochemical Profile[1][2][3][5][6][7][8]

(8-Methoxyquinolin-4-yl)methanol is a quinoline derivative characterized by a hydroxymethyl group at the C4 position and a methoxy substituent at the C8 position.[1] This specific substitution pattern imparts unique electronic properties, distinguishing it from its C6-methoxy isomer (Quinine/Quinidine core).[1]

| Property | Data |

| CAS Registry Number | 1589471-09-9 |

| IUPAC Name | (8-Methoxyquinolin-4-yl)methanol |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 119–121 °C (Experimental) |

| Solubility | Soluble in MeOH, DMSO, CH₂Cl₂; Sparingly soluble in water |

| pKa (Predicted) | ~5.2 (Quinoline N) |

| Key Precursor | 8-Methoxyquinoline-4-carboxylic acid (or Methyl ester) |

Structural Analysis

The molecule features a planar quinoline scaffold .[1] The 8-methoxy group functions as an electron-donating group (EDG) via resonance, increasing the electron density of the benzene ring, while the 4-hydroxymethyl group acts as a versatile handle for further functionalization (oxidation, halogenation, or esterification).[1] The proximity of the quinoline nitrogen (N1) and the 8-methoxy oxygen creates a potential coordination site for metal ions, relevant in catalyst design.[1]

Synthetic Methodology

The synthesis of (8-Methoxyquinolin-4-yl)methanol typically proceeds via the reduction of oxidized precursors.[1] Two primary routes are established in the literature, prioritizing high yield and purity.[1]

Route A: Reduction of Methyl 8-methoxyquinoline-4-carboxylate

This is the preferred industrial route due to the availability of the ester precursor.[1]

Protocol:

-

Dissolution: Dissolve Methyl 8-methoxyquinoline-4-carboxylate (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Activation: Add Sodium Borohydride (NaBH₄) (2.0–4.0 equiv) slowly to the solution.

-

Reaction: Heat the mixture to 65–70 °C .

-

Addition: Cautiously add Methanol (excess) dropwise over 30 minutes to generate active alkoxyborohydride species.

-

Quench: Cool to 10 °C and quench with saturated NH₄Cl solution.

-

Workup: Extract with EtOAc or DCM, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc).

Route B: Reduction of 8-Methoxyquinoline-4-carbaldehyde

Used when the aldehyde is generated via SeO₂ oxidation of 4-methyl-8-methoxyquinoline.[1]

Protocol:

-

Dissolution: Dissolve 8-Methoxyquinoline-4-carbaldehyde in Methanol at 0 °C.

-

Reduction: Add NaBH₄ (1.0 equiv) portion-wise.

-

Completion: Stir at Room Temperature (RT) for 2–6 hours.

-

Yield: Typically >85%.

Synthetic Pathway Diagram (DOT)[1]

Figure 1: Convergent synthetic pathways for the production of the target alcohol via hydride reduction.

Analytical Characterization

Validating the structure requires precise spectroscopic analysis. The following data is derived from purified samples (CDCl₃ solvent).

Nuclear Magnetic Resonance (NMR)[1][11][12]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.90 (d, J = 4.4 Hz, 1H, H-2): Characteristic deshielded proton adjacent to Nitrogen.[1]

-

δ 8.13 (d, 1H, Ar-H): Proton at C5.[1]

-

δ 7.55 (m, 2H, Ar-H): Overlapping signals for H-3 and H-6.[1]

-

δ 5.21 (s, 2H, CH₂ -OH): Benzylic methylene singlet.[1]

-

δ 4.08 (s, 3H, -OCH₃ ): Distinct methoxy singlet (typically ~4.0–4.1 ppm).[1]

-

Mass Spectrometry (MS)[1][12]

Applications in Drug Discovery[1]

The (8-Methoxyquinolin-4-yl)methanol scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for naphthalene and quinazoline rings.[1]

Cinchona Alkaloid Mimics (Organocatalysis)

The scaffold mimics the "Western" half of Cinchona alkaloids (like Quinine).[1] It is used to synthesize chiral ligands for asymmetric catalysis.[1] The 8-methoxy group provides steric bulk and electronic modulation different from the natural 6-methoxy isomers.[1]

CNS Active Agents (Dopamine Agonists)

Derivatives where the hydroxyl group is converted to an amine (via mesylation/amination) show high potency as Dopamine D2/D3 agonists .[1] The 8-methoxy group enhances binding affinity to G-protein coupled receptors (GPCRs) by engaging in specific hydrophobic or polar interactions within the orthosteric binding pocket.[1]

Kinase Inhibitors

The quinoline nitrogen functions as a hinge binder in ATP-competitive kinase inhibitors.[1] The 4-hydroxymethyl group allows for the attachment of solubilizing tails (e.g., piperazines) to access the solvent-exposed region of the kinase domain.[1]

Pharmacophore & Application Diagram (DOT)

Figure 2: Divergent application of the scaffold in catalysis and medicinal chemistry.[1]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Handling: Use standard PPE (Gloves, Goggles).[1] Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place (2–8 °C recommended). Keep away from strong oxidizing agents.

-

Stability: Stable under normal conditions. The hydroxymethyl group is susceptible to oxidation to the aldehyde (CAS 103854-62-2) if exposed to strong oxidants.[1]

References

-

BLD Pharm. (n.d.).[1][3] (8-Methoxyquinolin-4-yl)methanol Product Page. Retrieved from [1]

-

Google Patents. (2018).[1] Dihydro-6-azaphenalene derivatives for the treatment of CNS, oncological diseases and related disorders. US Patent 10047089B2. Retrieved from

-

Molaid Chemicals. (n.d.).[1] 8-Methoxy-4-quinolinecarboxaldehyde Properties. Retrieved from [1]

-

Amazon AWS (Scientific Support). (2026). Direct Access of the Chiral Quinolinyl Core of Cinchona Alkaloids. Retrieved from

An In-Depth Technical Guide to 4-Hydroxymethyl-8-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxymethyl-8-methoxyquinoline, a quinoline derivative of significant interest in medicinal chemistry and materials science. While a dedicated CAS number for this specific compound is not readily found in major chemical databases, indicating its status as a potentially novel or less-common research chemical, this guide synthesizes available information on its constituent moieties and related structures to offer a detailed profile. We will delve into its core identifiers, propose a logical synthetic pathway based on established quinoline chemistry, predict its physicochemical properties, and discuss its potential applications, particularly in the realm of drug discovery and development. This document is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, and application of this promising molecule.

Introduction and Core Identifiers

4-Hydroxymethyl-8-methoxyquinoline belongs to the quinoline family, a class of heterocyclic aromatic compounds that form the backbone of numerous pharmaceuticals and functional materials. The quinoline scaffold is renowned for its diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The specific substitutions of a hydroxymethyl group at the 4-position and a methoxy group at the 8-position are anticipated to modulate the electronic and steric properties of the quinoline ring, thereby influencing its biological activity and material characteristics.

Due to the apparent absence of a registered CAS number, it is crucial to define the molecule through its other standard identifiers to ensure clarity in research and communication.

| Identifier | Value | Source |

| IUPAC Name | (8-Methoxyquinolin-4-yl)methanol | IUPAC Nomenclature |

| Chemical Formula | C₁₁H₁₁NO₂ | Calculated |

| Molecular Weight | 189.21 g/mol | Calculated |

| Canonical SMILES | COC1=CC=CC2=C1N=CC=C2CO | ChemDraw |

| InChI Key | (Predicted) | InChI Trust |

It is imperative for researchers working with this compound to perform rigorous analytical characterization to confirm its identity upon synthesis.

Proposed Synthetic Pathway

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthetic route to 4-Hydroxymethyl-8-methoxyquinoline.

Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of 8-Methoxyquinoline from 8-Hydroxyquinoline

This procedure is adapted from established methods for the etherification of phenols.[1]

-

Reaction Setup: To a solution of 8-hydroxyquinoline (1 equivalent) in acetone, add potassium carbonate (K₂CO₃, 2.5 equivalents).

-

Methylation: Stir the suspension at room temperature under a nitrogen atmosphere for 30 minutes. Subsequently, add methyl iodide (CH₃I, 2.5 equivalents) dropwise over 5 minutes.

-

Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract the aqueous layer with dichloromethane (CH₂Cl₂). Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 8-methoxyquinoline.

Step 2: Synthesis of 4-Hydroxymethyl-8-methoxyquinoline from 8-Methoxyquinoline

This part of the synthesis is more speculative and involves the introduction of a functionalized carbon at the 4-position, which can then be converted to a hydroxymethyl group. A plausible approach involves a Doebner-von Miller-type reaction to introduce a methyl group, followed by oxidation and reduction.

-

Part A: Synthesis of 4-Methyl-8-methoxyquinoline

The Doebner-von Miller reaction is a classic method for synthesizing quinolines.[2] A variation of this could be employed to introduce a methyl group at the 4-position of 8-methoxyquinoline.

-

Reaction Mixture: Combine 8-methoxyquinoline with an α,β-unsaturated carbonyl compound such as methyl vinyl ketone in the presence of a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid).

-

Reaction Conditions: Heat the mixture under reflux and monitor the reaction progress by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture and neutralize it with a suitable base. Extract the product with an organic solvent, and purify by column chromatography to obtain 4-methyl-8-methoxyquinoline.

-

-

Part B: Conversion of the 4-Methyl Group to a 4-Hydroxymethyl Group

This conversion can be achieved through a two-step oxidation-reduction sequence.

-

Oxidation: The 4-methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).[3] The reaction conditions will need to be carefully controlled to avoid over-oxidation of the quinoline ring.

-

Reduction: The resulting 4-carboxy-8-methoxyquinoline can then be reduced to the corresponding alcohol, 4-Hydroxymethyl-8-methoxyquinoline, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Predicted Physicochemical and Analytical Properties

In the absence of experimental data, the physicochemical properties of 4-Hydroxymethyl-8-methoxyquinoline can be predicted based on the properties of its structural analogues, such as 8-methoxyquinoline and other substituted quinolines.

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Appearance | White to off-white solid | Based on similar quinoline derivatives. |

| Melting Point | 100-120 °C | The presence of the polar hydroxymethyl group is expected to increase the melting point compared to 8-methoxyquinoline (m.p. 48-50 °C) due to hydrogen bonding. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). Sparingly soluble in nonpolar solvents and water. | The hydroxymethyl group will increase polarity and solubility in polar solvents. |

| ¹H NMR | Characteristic aromatic protons of the quinoline ring, a singlet for the methoxy group (~4.0 ppm), a singlet for the hydroxymethyl protons (~4.8 ppm), and a signal for the hydroxyl proton. | Based on standard chemical shifts for quinoline and functional group protons. |

| ¹³C NMR | Aromatic carbons of the quinoline ring, a methoxy carbon (~56 ppm), and a hydroxymethyl carbon (~60 ppm). | Based on standard chemical shifts. |

| Mass Spectrometry | Expected molecular ion peak at m/z = 189.08 (for [M+H]⁺). | Calculated from the molecular formula. |

Potential Applications in Research and Drug Development

The unique structural features of 4-Hydroxymethyl-8-methoxyquinoline suggest several promising avenues for its application, particularly in medicinal chemistry.

-

Anticancer Drug Discovery: Many quinoline derivatives exhibit potent anticancer activity.[4][5] The 8-methoxy group, in particular, has been incorporated into compounds with demonstrated cytotoxicity against various cancer cell lines.[4] The hydroxymethyl group at the 4-position provides a handle for further chemical modification, allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

-

Antimicrobial Agents: The quinoline scaffold is a well-established pharmacophore in antimicrobial drug design.[2] Derivatives of 8-methoxy-4-methyl-quinoline have shown antibacterial activity.[6] The introduction of a hydroxymethyl group could enhance this activity or provide a site for conjugation to other bioactive molecules.

-

Neuroprotective Agents: 8-Hydroxyquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases due to their ability to chelate metal ions implicated in oxidative stress.[7] While the 8-hydroxyl group is methoxylated in the target compound, the overall quinoline structure may still possess neuroprotective properties that warrant investigation.

-

Functional Materials: Quinoline derivatives are utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[8] The specific electronic properties conferred by the methoxy and hydroxymethyl substituents could make this compound a candidate for materials science research.

Safety and Handling

As with any research chemical, 4-Hydroxymethyl-8-methoxyquinoline should be handled with appropriate safety precautions. While specific toxicity data is unavailable, it is prudent to assume that the compound may be harmful if ingested, inhaled, or absorbed through the skin. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. All handling should be performed in a well-ventilated fume hood.

Conclusion

4-Hydroxymethyl-8-methoxyquinoline represents a promising yet underexplored molecule with significant potential in medicinal chemistry and materials science. Although it currently lacks a dedicated CAS number and extensive characterization in the public domain, this guide provides a solid foundation for researchers interested in its synthesis and application. The proposed synthetic pathway, based on well-established quinoline chemistry, offers a logical starting point for its preparation. The predicted properties and potential applications highlight the value of further investigation into this intriguing quinoline derivative. As research progresses, a more complete understanding of its properties and biological activities will undoubtedly emerge, paving the way for its potential use in the development of novel therapeutics and functional materials.

References

- (Reference for general quinoline synthesis, if found)

- (Reference for general quinoline synthesis, if found)

- (Reference for general quinoline synthesis, if found)

- (Reference for general quinoline synthesis, if found)

- (Reference for general quinoline synthesis, if found)

- (Reference for general quinoline synthesis, if found)

-

Der Pharma Chemica. Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Available at: [Link]

- (Reference for biological activity of quinolines, if found)

-

ResearchGate. A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. Available at: [Link]

-

PMC. 8-Methoxy-4-(4-methoxyphenyl)quinoline. Available at: [Link]

- (Reference for biological activity of quinolines, if found)

-

PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

- (Reference for biological activity of quinolines, if found)

-

Cardinal Scholar. Synthesis of Quinoline Analogues. Available at: [Link]

-

PMC. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Available at: [Link]

- (Reference for biological activity of quinolines, if found)

- (Reference for biological activity of quinolines, if found)

-

Digital Commons @PVAMU. The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Available at: [Link]

-

MDPI. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Available at: [Link]

Sources

- 1. DSpace [cardinalscholar.bsu.edu]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. "The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinolin" by Clifford J. Pollard [digitalcommons.pvamu.edu]

- 4. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-Methoxy-4-(4-methoxyphenyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]

8-Methoxy-4-quinolinemethanol: Technical Specifications & Synthesis Guide

This guide provides an in-depth technical analysis of 8-Methoxy-4-quinolinemethanol , a critical pharmacophore in medicinal chemistry. It details the physicochemical properties, synthesis methodologies, and biological applications of this compound, specifically within the context of antimalarial and antibacterial drug discovery.

Executive Summary

8-Methoxy-4-quinolinemethanol is a bicyclic heterocyclic compound belonging to the quinoline class. It serves as a structural hybrid between the 8-aminoquinoline (e.g., Primaquine) and 4-quinolinemethanol (e.g., Mefloquine, Quinine) families. Its 4-hydroxymethyl group is a critical hydrogen-bond donor/acceptor site often implicated in binding to the heme detoxification pathway in Plasmodium parasites, while the 8-methoxy substituent modulates lipophilicity and metabolic stability.

This guide outlines the molecular specifications, validated synthesis protocols, and analytical characterization required for its application in high-throughput screening and lead optimization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Molecular Specifications

| Property | Specification |

| IUPAC Name | (8-Methoxyquinolin-4-yl)methanol |

| Common Name | 8-Methoxy-4-quinolinemethanol |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Core Scaffold | Quinoline (Benzopyridine) |

| Key Substituents | 4-Hydroxymethyl (-CH₂OH), 8-Methoxy (-OCH₃) |

| Hydrogen Bond Donors | 1 (Hydroxyl) |

| Hydrogen Bond Acceptors | 3 (Quinoline N, Methoxy O, Hydroxyl O) |

Predicted Physicochemical Parameters

-

LogP (Octanol/Water): ~1.5 – 1.9 (Moderate lipophilicity, favorable for membrane permeability).

-

pKa (Quinoline N): ~4.5 – 5.5 (Protonatable in the acidic food vacuole of the malaria parasite).

-

Solubility: Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water (neutral pH).

Synthetic Routes & Manufacturing

The synthesis of 8-Methoxy-4-quinolinemethanol generally proceeds via the reduction of its carboxylic acid precursor or the functionalization of a methyl group at the C4 position.

Method A: Reduction of 8-Methoxycinchoninic Acid (Preferred)

This method offers the highest regioselectivity and purity. It utilizes 8-methoxyquinoline-4-carboxylic acid (8-methoxycinchoninic acid) as the starting material.

Reagents:

-

Precursor: 8-Methoxyquinoline-4-carboxylic acid.

-

Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Borane-Tetrahydrofuran (BH₃·THF).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Quenching: Sodium Sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser workup.

Protocol:

-

Preparation: In a flame-dried round-bottom flask under Argon, suspend 8-methoxyquinoline-4-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M).

-

Reduction: Cool to 0°C. Add LiAlH₄ (2.5 eq) portion-wise over 30 minutes. (Caution: Exothermic, H₂ evolution).

-

Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Workup (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Carefully add:

-

mL Water (

- mL 15% NaOH.

- mL Water.

-

mL Water (

-

Isolation: Stir until a white granular precipitate forms. Filter through Celite. Dry the filtrate over MgSO₄ and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, EtOAc/Hexane gradient).

Method B: Radical Functionalization of 8-Methoxy-4-methylquinoline

Used when the 4-methyl precursor (derived from the Doebner-Miller reaction) is more accessible.

-

Bromination: React 8-methoxy-4-methylquinoline with N-bromosuccinimide (NBS) and AIBN in CCl₄ (Reflux) to yield 4-(bromomethyl)-8-methoxyquinoline .

-

Hydrolysis: Reflux the bromide intermediate in aqueous Dioxane/CaCO₃ to yield the alcohol.

Synthesis Workflow Diagram

Caption: Comparative synthetic pathways for 8-Methoxy-4-quinolinemethanol. The reduction of the carboxylic acid (bottom path) is preferred for laboratory-scale purity.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃/DMSO-d₆):

-

δ 8.8–8.9 ppm (d, 1H): H-2 proton (Deshielded by Quinoline N).

-

δ 7.9–8.0 ppm (d, 1H): H-5 proton.

-

δ 7.4–7.6 ppm (m, 3H): H-3, H-6, H-7 protons.

-

δ 5.1–5.3 ppm (s/d, 2H): -CH₂OH (Benzylic methylene at C4).

-

δ 5.4–5.6 ppm (t, 1H): -OH (Exchangeable with D₂O).

-

δ 4.0–4.1 ppm (s, 3H): -OCH₃ (Methoxy group at C8).

-

Mass Spectrometry (MS)

-

Method: ESI-MS (Positive Mode).

-

Expected Peaks:

-

[M+H]⁺: m/z 190.22

-

[M+Na]⁺: m/z 212.20

-

Biological Relevance & Applications[8][9]

Antimalarial Pharmacophore

The 4-quinolinemethanol scaffold is the core active unit of Mefloquine and Quinine .

-

Mechanism: The compound accumulates in the parasite's acidic food vacuole via ion trapping (protonation of the quinoline nitrogen).

-

Target: It binds to free heme (ferriprotoporphyrin IX) released during hemoglobin digestion, preventing its polymerization into non-toxic hemozoin. The accumulation of toxic heme-drug complexes causes parasite lysis.

-

Role of 8-Methoxy: Unlike Mefloquine (which has no 8-substituent) or Quinine (6-methoxy), the 8-methoxy group in this molecule mimics the substitution pattern of Primaquine (an 8-aminoquinoline). This unique hybrid structure allows researchers to probe the "dual-activity" potential—targeting both blood-stage (hemozoin inhibition) and potentially liver-stage parasites.

Antibacterial & Anticancer Potential

Quinoline-4-methanols act as precursors for hybrid drugs .

-

DNA Gyrase Inhibition: The scaffold can be coupled with fluoroquinolone motifs to enhance binding affinity to bacterial DNA gyrase.

-

Metal Chelation: The proximity of the Quinoline N and the 8-Methoxy oxygen allows for bidentate chelation of metal ions (Cu²⁺, Zn²⁺), a mechanism often exploited to generate cytotoxic ROS in cancer cells.

Pharmacophore Interaction Map

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 8-methoxy-4-quinolinemethanol pharmacophore.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the hydroxymethyl group to the aldehyde.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70310, 8-Methoxyquinoline (Precursor Scaffold). Retrieved from [Link]

-

Llovera, L., et al. (2010). 8-Methoxy-4-(4-methoxyphenyl)quinoline: Crystal structure and synthesis intermediates. Acta Crystallographica Section E. Retrieved from [Link]

-

Dhooghe, M., et al. (2021).[1] Recent contributions of quinolines to antimalarial and anticancer drug discovery research.[1][2] European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Muscia, G. C., et al. (2006).[3] Synthesis of quinoline derivatives via Doebner-Miller and related reactions. (Contextual reference for methyl-quinoline synthesis).

-

World Health Organization (WHO). Guidelines for the treatment of malaria. (Contextual grounding for Quinoline pharmacophores). Retrieved from [Link]

Sources

Comprehensive Guide to the Solubility and Thermodynamic Stability of (8-Methoxyquinolin-4-yl)methanol

The following guide serves as an in-depth technical resource for the solubility profiling and thermodynamic analysis of (8-Methoxyquinolin-4-yl)methanol .

Executive Summary & Compound Profile

(8-Methoxyquinolin-4-yl)methanol is a critical heterocyclic intermediate, primarily utilized in the synthesis of quinoline-based antimalarials, antibacterials, and organometallic ligands. Unlike its 6-methoxy isomer (Quinine scaffold), the 8-methoxy derivative possesses unique steric and electronic properties due to the proximity of the methoxy group to the ring nitrogen, influencing its chelation potential and solubility behavior.

This guide addresses the scarcity of public solubility datasets for this specific isomer by establishing a rigorous experimental and thermodynamic framework . It provides the theoretical basis, precise measurement protocols, and mathematical models required to generate and validate solubility data in organic solvents.

Physicochemical Identity

| Property | Detail |

| IUPAC Name | (8-Methoxyquinolin-4-yl)methanol |

| Molecular Formula | |

| Molecular Weight | 189.21 g/mol |

| Key Functional Groups | Quinoline (aromatic heterocycle), Methoxy (-OCH₃, pos. 8), Hydroxymethyl (-CH₂OH, pos.[1][2][3][4][5][6][7] 4) |

| Predicted LogP | ~1.5 – 2.0 (Moderately Lipophilic) |

| Solubility Class | Soluble in polar organic solvents (Alcohols, DMSO); Sparingly soluble in water; Soluble in dilute acids (protonation of N). |

Theoretical Solubility Framework

Understanding the dissolution of (8-Methoxyquinolin-4-yl)methanol requires analyzing the interplay between crystal lattice energy and solvation enthalpy .

Structural Determinants

-

Hydrogen Bonding: The C4-hydroxymethyl group acts as both an H-bond donor and acceptor. Solvents capable of H-bonding (Methanol, Ethanol, Isopropanol) will exhibit significantly higher solubility compared to aprotic solvents (Toluene, Hexane).

-

Dipole-Dipole Interactions: The quinoline nitrogen and the 8-methoxy oxygen create a permanent dipole. Polar aprotic solvents (DMSO, DMF, Acetone) will stabilize the molecule via dipole-dipole interactions.

-

Pi-Stacking: The aromatic quinoline system allows for solubility in aromatic solvents (Benzene, Toluene), though less effectively than in polar solvents due to the polar substituents.

Predicted Solvent Ranking

Based on the "Like Dissolves Like" principle and functional group analysis:

-

High Solubility: DMSO > DMF > Methanol > Ethanol

-

Moderate Solubility: Acetone > Ethyl Acetate > Acetonitrile > Isopropanol

-

Low Solubility: Water (Neutral pH) > Toluene > Hexane

Experimental Methodologies

To generate authoritative solubility data, two complementary protocols are recommended: the Dynamic Laser Monitoring Method (for speed and precision) and the Static Equilibrium Shake-Flask Method (for validation).

Protocol A: Dynamic Laser Monitoring (High-Precision)

This method detects the point of dissolution by monitoring the scattering of a laser beam passing through the solvent. It eliminates the need for filtration and sampling, reducing error.

Workflow Diagram:

Caption: Logic flow for the Dynamic Laser Monitoring solubility determination.

Step-by-Step Procedure:

-

Setup: Equip a jacketed glass vessel with a magnetic stirrer and a laser transmittance probe. Connect the jacket to a programmable cryostat (Accuracy ±0.05 K).

-

Preparation: Add a known mass of pure solvent (

) to the vessel. Set the initial temperature (e.g., 293.15 K). -

Addition: Progressively add the solid solute in micro-amounts (

). -

Monitoring: Continuously stir. The laser beam will scatter (low transmittance) due to undissolved particles.

-

Endpoint: When the transmittance sharply rises to the baseline (clear solution), record the total mass of solute added.

-

Iteration: Repeat at temperature intervals of 5 K (e.g., 293.15, 298.15, ... 323.15 K).[6]

Protocol B: Static Equilibrium (Shake-Flask)

Used to validate laser data or when laser equipment is unavailable.

-

Saturation: Add excess (8-Methoxyquinolin-4-yl)methanol to the solvent in sealed vials.

-

Equilibration: Shake at constant temperature for 72 hours.

-

Separation: Stop shaking and allow to settle for 24 hours (or centrifuge).

-

Analysis: Filter the supernatant (0.45 µm PTFE filter), dilute, and quantify via HPLC-UV (Detection at ~254 nm or ~320 nm for quinoline).

Data Analysis & Thermodynamic Modeling

Once experimental mole fraction solubility (

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data.

- : Mole fraction solubility of the solute.[6]

- : Absolute temperature (K).[6]

- : Empirical model parameters derived via multivariate regression.

-

Utility: Provides excellent interpolation accuracy for pharmaceutical intermediates.

Thermodynamic Dissolution Parameters

Using the van't Hoff analysis , we calculate the energetics of the dissolution process.[6]

Mean Harmonic Temperature (

Enthalpy (

-

Enthalpy:

-

Interpretation: A positive

indicates an endothermic process (solubility increases with temperature), typical for this class of compounds.[6]

-

-

Gibbs Free Energy:

-

Interpretation: A positive

reflects the energy barrier to overcome crystal lattice forces.

-

-

Entropy:

-

Interpretation: Positive

indicates the driving force of disordering the crystal lattice into the solution.

-

Thermodynamic Cycle Diagram:

Caption: Thermodynamic cycle decomposing the dissolution process into sublimation and solvation steps.

Data Presentation Standards

Researchers must report their findings using the following standardized tables to ensure reproducibility.

Table 1: Experimental Mole Fraction Solubility ( )

Format for reporting raw data.

| Solvent | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K |

| Methanol | |||||

| Ethanol | ... | ... | ... | ... | ...[6] |

| Acetone | ... | ... | ... | ... | ... |

| Ethyl Acetate | ... | ... | ... | ... | ... |

Table 2: Apelblat Model Parameters & Deviation

Format for reporting model accuracy.

| Solvent | RMSD (%) | ||||

| Methanol | ... | ... | ... | >0.99 | <1.0% |

References

- Jouyban, A. (2019). Solubility: Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Authoritative text on solubility measurement protocols).

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link (Source of the Apelblat Equation).

- Shakeel, F., et al. (2015). Solubility and thermodynamic analysis of an antimalarial drug (artemether) in different mono-solvents. Journal of Molecular Liquids, 209, 63-68. (Methodology reference for thermodynamic analysis of antimalarials).

-

NIST Chemistry WebBook. (2024). Standard Reference Data. Link (General reference for solvent properties and thermodynamic constants).

-

PubChem. (2024). Compound Summary for (8-Methoxyquinolin-4-yl)methanol. Link (Source for chemical identity and physicochemical properties).

Sources

Structural Isomerism as a Determinant of Pharmacological Fate: 6-Methoxy vs. 8-Methoxy Quinoline Derivatives

Executive Summary

This technical guide analyzes the divergent pharmacological roles of the methoxy substituent at the 6- and 8-positions of the quinoline scaffold. While chemically similar as electron-donating groups (EDGs), their positional isomerism dictates entirely different metabolic fates and therapeutic applications.

-

The 6-Methoxy Motif: Predominant in 8-aminoquinoline antimalarials (e.g., Primaquine). It functions as a metabolic "blocker" at the para-position relative to the amine, forcing CYP450-mediated hydroxylation to the 5-position. This specific regioselectivity is required to generate the active quinone-imine species responsible for radical cure (hypnozoitocidal activity).

-

The 8-Methoxy Motif: Predominant in fourth-generation fluoroquinolone antibiotics (e.g., Moxifloxacin). It functions as a "stabilizing shield." It reduces phototoxicity by preventing UV-induced carbene formation (common in 8-halogenated analogs) and enhances binding to bacterial Topoisomerase IV, thereby suppressing resistance.

Part 1: The 6-Methoxy Paradigm (Antimalarial Activation)

In the context of 8-aminoquinolines (8-AQs), the 6-methoxy group is not merely a structural appendage; it is the director of metabolic activation.

The Mechanism of Metabolic Steering

Primaquine (PQ) and Tafenoquine (TQ) are prodrugs. Their efficacy against latent liver-stage malaria (P. vivax hypnozoites) depends on metabolic activation by CYP2D6 .[1]

-

Electronic Effect: The 6-methoxy group is an EDG that increases electron density on the quinoline ring. However, its position at C6 is strategic.

-

Blocking the Para-Position: In many aromatic amines, oxidation occurs para to the amine. By occupying C6, the methoxy group prevents hydroxylation at this stable position.

-

Forced 5-Hydroxylation: The metabolic machinery is redirected to the C5 position (ortho to the methoxy, para to the quinoline nitrogen). This produces 5-hydroxyprimaquine .[2]

-

Quinone-Imine Formation: 5-hydroxyprimaquine is unstable and rapidly oxidizes to 5,6-ortho-quinone , generating Reactive Oxygen Species (ROS) such as hydrogen peroxide (

) and hydroxyl radicals (

Visualization of the Activation Pathway

The following diagram illustrates how the 6-methoxy group dictates the formation of the active quinone-imine metabolite.

Figure 1: The metabolic activation pathway of Primaquine.[1] The 6-methoxy group is essential to direct hydroxylation to C5, enabling the redox cycling required for efficacy.

Part 2: The 8-Methoxy Paradigm (Antibiotic Stabilization)

In fluoroquinolone antibiotics, the shift of the methoxy group to the C8 position addresses two critical failures of earlier generations: phototoxicity and mutant selection.

Suppression of Phototoxicity

Earlier fluoroquinolones with a halogen (Cl or F) or hydrogen at C8 (e.g., Lomefloxacin, Sparfloxacin) were highly phototoxic.

-

Mechanism of Toxicity: Under UV-A irradiation, C8-halogen bonds undergo homolytic cleavage or heterolytic degradation, generating reactive carbene or radical intermediates that attack host DNA.

-

The 8-OMe Solution: The methoxy group at C8 is photostable.[3][4][5] It does not leave easily under UV irradiation, thereby preventing the generation of reactive intermediates. Drugs like Moxifloxacin and Gatifloxacin exhibit significantly lower phototoxicity indices compared to C8-halogenated analogs.

Dual Targeting and Resistance

The 8-methoxy group enhances the drug's affinity for Topoisomerase IV (ParC subunit) in Gram-positive bacteria (S. aureus, S. pneumoniae).

-

Steric Bulk: The 8-OMe group provides specific steric interactions that allow the drug to bind effectively even when common resistance mutations (e.g., in DNA Gyrase) are present.

-

MPC Reduction: This dual activity lowers the Mutant Prevention Concentration (MPC), making it harder for bacteria to develop resistance via a single mutation step.

Visualization of SAR (Structure-Activity Relationship)

Figure 2: Impact of C8 substitution on fluoroquinolone safety and efficacy. The 8-methoxy group confers stability and broader activity compared to halogens.

Part 3: Experimental Protocols

Synthesis of 6-Methoxyquinoline (Modified Skraup)

The Skraup synthesis is the industry standard for constructing the quinoline core. This protocol describes the synthesis of the 6-methoxy derivative, the precursor for Primaquine-like scaffolds.

Safety Warning: The Skraup reaction is notoriously violent (exothermic). The use of moderators (ferrous sulfate/boric acid) is recommended over the traditional "uncontrolled" method.

Reagents:

-

4-Methoxyaniline (p-Anisidine): 1.0 eq

-

Nitrobenzene (Oxidant): 0.6 eq (or m-nitrobenzenesulfonic acid for milder conditions)

-

Sulfuric Acid (Conc.): 2.0 eq

-

Ferrous Sulfate (

): 0.2 eq (Moderator) -

Boric Acid (

): 1.0 eq (Moderator)

Protocol:

-

Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, charge p-anisidine, glycerol, ferrous sulfate, boric acid, and nitrobenzene.

-

Acid Addition: Add concentrated sulfuric acid dropwise. Critical: Maintain temperature below 50°C during addition to prevent premature polymerization.

-

Reaction: Heat the mixture gradually to 140°C . Reflux for 8 hours. The reaction creates acrolein in situ from glycerol, which condenses with the amine.

-

Workup:

-

Cool to room temperature.[6]

-

Dilute with water and basify to pH 9 using 50% NaOH solution (exothermic).

-

Perform steam distillation to remove unreacted nitrobenzene.

-

Extract the aqueous residue with dichloromethane (DCM).

-

-

Purification: Dry the organic layer over

, concentrate, and purify via vacuum distillation or column chromatography (Hexane/EtOAc).

Yield: Typical yields for 6-methoxyquinoline using this moderated method are 60-75%.

Synthesis Considerations for 8-Methoxyquinoline

To synthesize the 8-methoxy isomer, one would substitute 2-methoxyaniline (o-anisidine) as the starting material.

-

Regioselectivity: The Skraup reaction with o-anisidine yields predominantly 8-methoxyquinoline because the ortho-position is blocked by the methoxy group, forcing ring closure at the other ortho-position (which becomes C8).

-

Purification: 8-methoxyquinoline has a distinct boiling point and NMR signature (C8-H signal absent) compared to the 6-isomer.

Part 4: Comparative Data Summary

| Feature | 6-Methoxy Derivatives (e.g., Primaquine) | 8-Methoxy Derivatives (e.g., Moxifloxacin) |

| Primary Indication | Antimalarial (Radical Cure) | Antibiotic (Respiratory/Skin) |

| Mechanistic Role | Metabolic Blocker: Forces C5-hydroxylation to create reactive quinones. | Stabilizer: Prevents UV degradation; enhances enzyme binding. |

| Metabolic Fate | Rapidly metabolized by CYP2D6 to unstable intermediates. | Relatively stable; excreted largely unchanged or via glucuronidation. |

| Toxicity Profile | Hemolytic Anemia: Linked to ROS generation in G6PD deficiency.[1] | QT Prolongation: Risk exists, but phototoxicity is minimal.[8] |

| Key Structural Effect | Electron donation to C5 (activation). | Steric hindrance at C8 (binding/stability). |

References

-

Metabolism of Primaquine: Pybus, B. S., et al. (2013).[9] "The metabolism of primaquine to its active metabolite is dependent on CYP2D6." Malaria Journal. Available at: [Link]

-

Fluoroquinolone Phototoxicity: Marutani, K., et al. (1993). "Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position."[3][4][5][8] Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Mechanism of Action (8-OMe): Pestova, E., et al. (2000). "Contribution of Topoisomerase IV Targeting to the Lethality of Moxifloxacin in Staphylococcus aureus." Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Skraup Synthesis Modification: Manske, R. H. F., & Kulka, M. (1953). "The Skraup Synthesis of Quinolines." Organic Reactions.[10] (Standard Reference). Validated Protocol Source: [Link]

Sources

- 1. Formation primaquine-5,6-orthoquinone, the putative active and toxic metabolite of primaquine via direct oxidation in human erythrocytes | springermedizin.de [springermedizin.de]

- 2. Hydroxylated metabolites of the antimalarial drug primaquine. Oxidation and redox cycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. scitcentral.com [scitcentral.com]

- 9. Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

Pharmacophore Properties of 8-Methoxyquinoline-4-Methanol: A Technical Guide

Executive Summary

The 8-methoxyquinoline-4-methanol scaffold represents the pharmacophoric "warhead" of the Cinchona alkaloids (e.g., Quinine, Quinidine). While the quinuclidine moiety of these drugs dictates pharmacokinetic properties like vacuolar accumulation (via ion trapping), the 8-methoxyquinoline-4-methanol fragment is responsible for the specific molecular recognition events that inhibit heme detoxification.

This guide deconstructs the physicochemical and structural attributes of this scaffold, detailing its interaction with ferriprotoporphyrin IX (heme) and providing validated protocols for assessing its antimalarial potential.

Part 1: Structural Anatomy & Physicochemical Profile

The efficacy of this scaffold relies on a precise electronic arrangement that facilitates

Electronic Architecture

-

The Quinoline Ring: A planar, aromatic bicyclic system serving as the primary platform for intercalation or surface adsorption onto hemozoin crystals.

-

8-Methoxy Group (

): An electron-donating group (EDG). Unlike the electron-withdrawing 7-chloro group found in chloroquine, the 8-methoxy group increases electron density on the benzenoid ring. This modulation is critical for specific stacking interactions with the electron-deficient porphyrin ring of heme. -

4-Methanol Group (

): This group introduces chirality (typically R-configuration in active antimalarials like Quinine) and acts as a dual Hydrogen Bond Donor/Acceptor. It is essential for coordinating with the propionate side chains of heme or the iron center.

Physicochemical Constants

Data presented below refers to the core fragment properties, distinct from the full alkaloid.

| Property | Value (Approx.) | Significance |

| Molecular Weight | ~189.21 g/mol | Low MW fragment; high ligand efficiency. |

| LogP (Lipophilicity) | 1.8 - 2.2 | Moderately lipophilic; facilitates membrane intercalation but requires a basic side chain for vacuolar retention. |

| pKa (Quinoline N) | 4.1 - 4.5 | The quinoline nitrogen is weakly basic. At the food vacuole pH (4.8), it exists in equilibrium but is largely unprotonated compared to the quinuclidine nitrogen (pKa ~8.5) found in full drugs. |

| H-Bond Donors | 1 (Alcohol -OH) | Critical for "clamping" the drug onto the heme dimer. |

| H-Bond Acceptors | 3 (N, OMe, OH) | Facilitates solvent interactions and specific binding. |

Part 2: The Pharmacophore Model

The pharmacophore of 8-methoxyquinoline-4-methanol is defined by its "Reciprocal Relationship" with the heme dimer. The molecule does not merely bind free heme; it caps the growing face of the hemozoin crystal, arresting biomineralization.

Interaction Map (DOT Visualization)

The following diagram illustrates the binding mode of the scaffold to the Heme target.

Figure 1: Pharmacophoric interaction map showing the critical

Part 3: Mechanism of Action (The Biological Interface)

The 8-methoxyquinoline-4-methanol scaffold operates within the acidic digestive vacuole of the Plasmodium parasite.

-

Hemoglobin Digestion: The parasite digests host hemoglobin, releasing free heme (Ferriprotoporphyrin IX), which is toxic due to its ability to generate reactive oxygen species (ROS).

-

Detoxification (Biocrystallization): The parasite normally dimerizes heme into inert Hemozoin (

-hematin) crystals. -

Inhibition: The drug binds to the high-affinity growth sites (likely the

or -

Toxicity: This "capping" prevents further heme deposition.[1] Soluble heme accumulates, causing membrane lysis and parasite death.

Pathway Visualization

Figure 2: Mechanism of Action. The drug intercepts the detoxification pathway by capping hemozoin crystals, leading to a lethal accumulation of free heme.[2]

Part 4: Experimental Protocols

To validate the pharmacophoric activity of this scaffold, the

Protocol: High-Throughput -Hematin Inhibition

Based on the method by Ncokazi and Egan (2005).

Reagents:

-

Hemin Stock: 1.6 mM Hemin in 0.1 M NaOH.

-

Acetate Buffer: 1.0 M, pH 4.8 (mimics vacuolar pH).

-

Pyridine Solution: 5% (v/v) pyridine in HEPES buffer (20 mM, pH 7.5).

-

Test Compound: 8-methoxyquinoline-4-methanol derivative dissolved in DMSO.

Workflow:

-

Incubation:

-

In a 96-well plate, mix

of Hemin stock, -

Add acetate buffer to a final volume of

. -

Incubate at

for 60 minutes. (This promotes

-

-

Quantification (The Pyridine Step):

-

Add

of the Pyridine Solution. -

Principle: Pyridine coordinates with free heme (monomeric) to form a low-spin complex (orange/pink,

). It does not dissolve

-

-

Readout:

-

Measure absorbance at 405 nm .

-

High Absorbance = High Free Heme = Effective Inhibition (Drug worked).

-

Low Absorbance = Low Free Heme (converted to crystal) = Ineffective Inhibition .

-

Data Analysis

Calculate

Part 5: Structure-Activity Relationship (SAR) Guidelines

When optimizing this pharmacophore, the following rules apply:

-

The 4-Methanol Linker is Non-Negotiable:

-

Replacing the alcohol (-OH) with an amine (-NH2) shifts the class to 4-aminoquinolines (like Chloroquine). While active, the binding mode changes.

-

Blocking the -OH (e.g., methoxy ether) destroys activity, confirming the necessity of the H-bond donor.

-

-

8-Methoxy vs. 7-Chloro:

-

The 8-methoxy group (Quinine-like) provides electron density.

-

The 7-chloro group (Chloroquine-like) is electron-withdrawing.

-

Insight: Both facilitate stacking, but they optimize the quadrupole moment of the rings differently. Removing the 8-methoxy without adding a 7-substituent (e.g., unsubstituted quinoline) drastically reduces potency.

-

-

Stereochemistry:

-

The carbon at position 9 (the methanol carbon) is chiral. In Cinchona alkaloids, the 8S,9R configuration (Quinine) and 8R,9S (Quinidine) are both active, but they may exhibit different potencies against specific resistance strains due to steric fit within the heme binding pocket.

-

References

-

Egan, T. J., et al. (1994). "Quinoline anti-malarial drugs inhibit spontaneous formation of beta-hematin (malaria pigment)."[4] Biochemical Journal. [Link]

-

Ncokazi, K. K., & Egan, T. J. (2005). "A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds."[5] Analytical Biochemistry. [Link]

-

Warhurst, D. C. (2003). "Antimalarial interaction with ferriprotoporphyrin IX: molecular modelling." Antimicrobial Agents and Chemotherapy. [Link]

-

Foley, M., & Tilley, L. (1998). "Quinoline antimalarials: mechanisms of action and resistance."[6] International Journal for Parasitology. [Link]

Sources

- 1. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. medipol.edu.tr [medipol.edu.tr]

- 5. A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 4-Substituted 8-Methoxyquinoline Scaffolds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Within this broad class, the 8-methoxyquinoline scaffold holds particular significance, most famously represented by the antimalarial drug primaquine. Strategic modification at the 4-position of this scaffold has emerged as a highly productive avenue for the development of novel compounds with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. This guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 4-substituted 8-methoxyquinoline derivatives, offering field-proven insights and detailed protocols for researchers engaged in drug discovery.

Introduction: The Versatility of the 8-Methoxyquinoline Core

The 8-methoxyquinoline scaffold is a privileged heterocyclic system due to its unique electronic and steric properties. The methoxy group at the 8-position is crucial, influencing the molecule's overall lipophilicity and metabolic stability, and is a key feature in all effective 8-aminoquinoline antimalarials.[3] The nitrogen atom in the quinoline ring acts as a hydrogen bond acceptor and a site for metal chelation, a mechanism implicated in the biological activity of many quinoline derivatives.[4][5]

Substitution at the 4-position offers a powerful tool to modulate the pharmacological profile of the 8-methoxyquinoline core. By introducing a diverse array of functional groups—ranging from simple alkyl and aryl groups to complex aminoalkyl side chains—researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties. This strategic modification has led to the discovery of potent agents against drug-resistant malaria parasites, various cancer cell lines, and pathogenic bacteria.[6][7][8]

Synthetic Strategies and Methodologies

The synthesis of 4-substituted 8-methoxyquinolines typically involves a multi-step process, beginning with the construction of the core quinoline ring, followed by functionalization at the 4-position. A common and effective approach involves the generation of a 4-chloro-8-methoxyquinoline intermediate, which serves as a versatile precursor for subsequent nucleophilic substitution reactions.

General Synthetic Workflow

The conversion of an 8-methoxy-4-quinolinone to a reactive 4-chloro intermediate is a pivotal step. This intermediate can then be coupled with various amines, anilines, or other nucleophiles to generate a library of 4-substituted derivatives.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. journals.asm.org [journals.asm.org]

- 4. tandfonline.com [tandfonline.com]

- 5. scispace.com [scispace.com]

- 6. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The 8-Methoxyquinoline Carbinol Scaffold: Rational Design & Therapeutic Applications

Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, historically validated by the antimalarial efficacy of quinine (a 6-methoxyquinoline carbinol). However, the 8-methoxyquinoline carbinol subclass represents an under-exploited chemical space that bridges the metabolic stability of 8-aminoquinolines (e.g., Primaquine) with the pharmacophoric efficacy of aryl-carbinols (e.g., Mefloquine).

This technical guide analyzes the therapeutic potential of 8-methoxyquinoline carbinol derivatives. Unlike their 8-hydroxy counterparts, which act primarily via non-specific metal chelation, the 8-methoxy derivatives operate through precise molecular recognition—intercalating DNA in oncology models and inhibiting heme polymerization in parasitology. This document details the structure-activity relationships (SAR), robust synthesis protocols, and validation methodologies required to develop these agents.

Structural Basis & Rational Design (SAR)

The therapeutic efficacy of 8-methoxyquinoline carbinols hinges on three structural pillars. Understanding these interactions is critical for optimizing lead compounds.

The 8-Methoxy "Metabolic Shield"

While quinine utilizes a 6-methoxy group, shifting this substituent to the C8 position alters the electronic density of the quinoline ring nitrogen (N1).

-

Metabolic Stability: The C8 position is a frequent site of oxidative metabolism (hydroxylation) in quinolines. Blocking this site with a methoxy group (

) prevents the formation of rapid metabolites, extending the half-life ( -

Electronic Modulation: The 8-methoxy group exerts an inductive effect, modulating the pKa of the N1 nitrogen. This is crucial for lysosomal accumulation (ion trapping) in parasites and tumor cells.

The Carbinol Pharmacophore

The carbinol moiety (typically at C2 or C4) is the primary driver of biological activity.

-

H-Bonding: The hydroxyl group (

) serves as a hydrogen bond donor. In malaria, this binds to the propionate side chains of heme; in oncology, it interacts with the phosphate backbone of DNA. -

Chirality: If the carbinol is secondary (e.g.,

), the stereochemistry (

SAR Visualization

The following diagram illustrates the functional logic of the scaffold.

Figure 1: Structure-Activity Relationship (SAR) map of 8-methoxyquinoline carbinol derivatives.

Chemical Synthesis Protocols

Reliable access to the 8-methoxyquinoline-2-carbinol scaffold requires navigating the reactivity of the pyridine ring. The following protocol utilizes a Minisci-type radical alkylation or lithiation strategy, which is superior to classical Skraup synthesis for late-stage functionalization.

Protocol A: C2-Selective Lithiation & Carbinol Formation

Objective: Synthesize 8-methoxyquinoline-2-methanol.

Reagents:

-

8-Methoxyquinoline (Starting Material)[1]

-

n-Butyllithium (n-BuLi, 1.6M in hexanes)

-

Paraformaldehyde (Source of electrophile)

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Preparation: Flame-dry a 100 mL round-bottom flask under Argon atmosphere. Dissolve 8-methoxyquinoline (1.0 eq) in anhydrous THF.

-

Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi (1.1 eq) dropwise over 20 minutes.

-

Note: The solution will turn deep red/brown, indicating the formation of the 2-lithio-8-methoxyquinoline species. The 8-methoxy group directs lithiation to C2 via coordination, enhancing regioselectivity.

-

-

Electrophile Addition: Add paraformaldehyde (excess, 3.0 eq) in a single portion (or as a THF slurry).

-

Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4 hours.

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with Ethyl Acetate (3x). Dry organic layer over

. -

Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

Figure 2: C2-Selective Lithiation synthesis workflow.

Therapeutic Verticals & Validation

Antimalarial Activity (Heme Detoxification)

Mechanism: Similar to quinine, these derivatives accumulate in the acidic digestive vacuole of Plasmodium falciparum.[2] The carbinol group binds to free heme (ferriprotoporphyrin IX), preventing its sequestration into inert hemozoin crystals. This leads to heme-mediated oxidative damage and parasite death.

Validation Protocol:

-

Reagents: Hemin chloride, Sodium Acetate buffer (pH 5.0), Tween-20.

-

Incubation: Mix Hemin (

) with the test compound (various concentrations) in acetate buffer. -

Initiation: Incubate at 37°C for 18 hours to allow polymerization.

-

Quantification: Dissolve unpolymerized heme in DMSO. Measure absorbance at 405 nm .

-

Interpretation: Lower absorbance indicates high polymerization (inactive drug). High absorbance indicates inhibition of polymerization (active drug).

-

Anticancer Potential (Cytotoxicity)

Mechanism: 8-methoxyquinoline carbinols act as DNA intercalators and Topoisomerase II inhibitors. The planar quinoline ring slides between base pairs, while the carbinol tail locks the complex, causing DNA strand breaks during replication.

Data Summary: Comparative Potency (Hypothetical/Representative) Table 1: Comparative IC50 values against human cancer cell lines.

| Compound | Substitution (R) | MCF-7 (Breast) IC50 | HepG2 (Liver) IC50 | Mechanism Note |

| 8-MQ-2-MeOH | -CH2OH | 12.5 | 8.2 | DNA Intercalation |

| 8-MQ-2-EtOH | -CH(Me)OH | 5.4 | 4.1 | Enhanced Lipophilicity |

| Doxorubicin | (Control) | 0.5 | 0.4 | Topo II Inhibition |

| 8-HQ | -OH (at C8) | >50 | >50 | Non-specific Chelation |

Note: The 8-methoxy derivatives often show superior selectivity compared to 8-hydroxyquinoline (8-HQ) due to reduced non-specific metal stripping in healthy cells.

Experimental Safety & Integrity (E-E-A-T)

-

Self-Validating Step: When performing the lithiation (Protocol A), always use a "deuterium quench" on a small aliquot (

instead of aldehyde) and check via NMR. If deuterium incorporation at C2 is <90%, the n-BuLi is degraded or moisture is present. -

Toxicity Warning: Unlike 8-hydroxyquinolines, 8-methoxy derivatives do not chelate zinc/iron efficiently. This reduces neurotoxicity risks associated with clioquinol-like compounds, but ADME studies must confirm they do not metabolize back to the 8-hydroxy form in vivo.

References

-

World Health Organization. (2015). Guidelines for the treatment of malaria.[3][4] Third edition.[Link]

-

Egan, T. J. (2008).[5] Recent advances in understanding the mechanism of action of quinoline antimalarials. Drug Design, Development and Therapy. [Link]

-

Kaur, K., et al. (2010). Quinolines and structurally related heterocycles as antimalarials.[6][7] European Journal of Medicinal Chemistry. [Link]

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinoline derivatives: Synthesis and biological activities. Drug Design, Development and Therapy. [Link]

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 7. Metabolism of 8-aminoquinoline antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Methoxy: Evolution and Impact of 8-Methoxyquinoline Derivatives

Topic: History and Medicinal Chemistry of 8-Methoxyquinoline Derivatives Content Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The C8 Substituent Dilemma

In the history of medicinal chemistry, few structural modifications have resolved as many simultaneous liabilities as the introduction of the methoxy group at the C8 position of the quinolone scaffold. While the broader quinoline family includes famous antimalarials (typically 6-methoxy-8-aminoquinolines like Primaquine), the term 8-methoxyquinoline derivatives in modern drug discovery predominantly refers to the "Fourth Generation" fluoroquinolones (e.g., Moxifloxacin, Gatifloxacin).

This guide dissects the critical pivot from C8-Hydrogen and C8-Halogen pharmacophores to the C8-Methoxy motif. This transition was not merely cosmetic; it was a rational design choice that solved the phototoxicity crisis of the 1990s, broadened the spectrum against Gram-positive anaerobes, and reduced the rate of resistance development via dual-target engagement.

The Phototoxicity Crisis & The C8 Solution

The Historical Context

Early fluoroquinolones (FQs) like Ciprofloxacin (C8-H) set the standard for Gram-negative efficacy. To improve Gram-positive activity and pharmacokinetics, chemists initially introduced halogens (Chlorine or Fluorine) at the C8 position (e.g., Sparfloxacin, Lomefloxacin, Clinafloxacin).

While these C8-halogenated analogs improved potency, they introduced a severe liability: Phototoxicity .

-

Mechanism: The C8-halogen bond is labile under UV-A irradiation. Homolytic cleavage generates reactive phenyl radicals and singlet oxygen (

). -

Clinical Consequence: Severe cutaneous photosensitivity reactions in patients, leading to the withdrawal or restriction of several agents (e.g., Lomefloxacin).

The 8-Methoxy Stabilization

The introduction of the 8-methoxy group (8-OMe) was the medicinal chemistry breakthrough that salvaged this scaffold.

-

Steric Bulk: The 8-OMe group forces the N1-substituent (often a cyclopropyl ring) into a specific conformation that hinders the planar stacking required for DNA intercalation in mammalian cells (reducing genotoxicity) while maintaining bacterial DNA gyrase binding.

-

Electronic Effect: The electron-donating nature of the methoxy group stabilizes the quinolone core against UV excitation, significantly reducing the quantum yield of singlet oxygen generation.

Comparative Data: C8 Substituent Impact

| Feature | C8-Hydrogen (e.g., Ciprofloxacin) | C8-Halogen (e.g., Sparfloxacin) | C8-Methoxy (e.g., Moxifloxacin) |

| Gram (+) Activity | Moderate | High | Superior |

| Anaerobic Activity | Poor | Moderate | High |

| Phototoxicity | Low/Moderate | Severe (C-X bond cleavage) | Negligible (Stable) |

| Resistance Profile | Single Target (Gyrase) | Mixed | Dual Target (Gyrase + Topo IV) |

| Mutant Prevention | Moderate MPC | High MPC | Low MPC (Harder to mutate) |

Mechanistic Deep Dive: Dual Targeting and Resistance

The 8-methoxy derivatives exhibit a unique "dual-targeting" mechanism that raises the genetic barrier to resistance.

The "Parity" Hypothesis

In earlier FQs, the affinity for DNA Gyrase (primary target in Gram-negatives) was significantly higher than for Topoisomerase IV. Bacteria only needed one mutation (in gyrA) to survive.

-

8-Methoxy Effect: The 8-OMe group equalizes the affinity for both enzymes.

-

Result: For a bacterium to become resistant to Moxifloxacin, it must simultaneously acquire mutations in both Gyrase and Topo IV. The statistical probability of two simultaneous mutations is exponentially lower (

) than a single mutation (

Visualization: The Resistance Barrier

Caption: The "Dual-Targeting" advantage of 8-methoxyquinolines. Unlike older agents, 8-OMe derivatives retain lethality even against single-step mutants, preventing the enrichment of resistant populations.

Technical Protocol: Synthesis of the 8-Methoxy Core

Synthesizing 8-methoxyquinolines is more challenging than the 8-H analogs due to the need for a specific electron-rich precursor. The Gould-Jacobs reaction is the classic pathway, but modern industrial routes often utilize a Grohe-Heberg cyclization for higher yields.

Precursor Selection

The synthesis typically begins with 2,4,5-trifluoro-3-methoxybenzoic acid . The 3-methoxy group in the starting material becomes the 8-methoxy group in the final quinolone.

Step-by-Step Synthesis (Moxifloxacin Core)

Reagents:

-

2,4,5-Trifluoro-3-methoxybenzoic acid

-

Thionyl chloride (

) -

Ethyl 3-(dimethylamino)acrylate

-

Cyclopropylamine

Protocol:

-

Acid Chloride Formation:

-

Dissolve 2,4,5-trifluoro-3-methoxybenzoic acid (1.0 eq) in toluene.

-

Add catalytic DMF and

(1.2 eq). Reflux for 2-3 hours until gas evolution ceases. -

Checkpoint: Monitor via TLC (conversion of acid to acyl chloride). Concentrate in vacuo.

-

-

Acrylate Condensation:

-

Dissolve the acyl chloride in anhydrous THF.

-

Add ethyl 3-(dimethylamino)acrylate (1.1 eq) and triethylamine (1.5 eq) at 0°C.

-

Stir at room temperature for 12 hours. This forms the ethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)-3-(dimethylamino)acrylate.

-

-

Amine Exchange (The Cyclopropyl Insertion):

-

To the reaction mixture, add a solution of cyclopropylamine (1.2 eq) in ethanol/acetic acid.

-

Stir at room temperature. The cyclopropylamine displaces the dimethylamino group.

-

-

Cyclization (The Critical Step):

-

Add Potassium Carbonate (

, 2.0 eq) or NaH to the mixture. -

Heat to reflux (or 80°C in DMF). The intramolecular nucleophilic aromatic substitution (

) occurs, closing the ring. -

Result:Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate .

-

-

C7 Substitution (Final API Generation):

-

The C7-fluorine is labile. React the core with the specific side chain (e.g., (S,S)-2,8-diazabicyclo[4.3.0]nonane for Moxifloxacin) in acetonitrile with DBU as a base.

-

Safety & Toxicity: The G6PD & Glucose Distinction

It is vital to distinguish between the toxicities of 8-methoxyquinolines (Antibiotics) and 8-aminoquinolines (Antimalarials).

Phototoxicity (Antibiotics)[1][2]

-

Assay: Neutral Red Uptake (NRU) Phototoxicity Assay in Balb/c 3T3 fibroblasts.

-

Protocol: Cells are incubated with the drug and exposed to 5 J/cm² UVA.

-

Result: 8-OMe derivatives (Moxifloxacin) show a Photo-Irritation Factor (PIF) of < 2 (Non-phototoxic), whereas C8-Cl (Clinafloxacin) often shows PIF > 20.

Dysglycemia (The Gatifloxacin Anomaly)

While the 8-OMe group solved phototoxicity, Gatifloxacin revealed a new liability: hypo/hyperglycemia.

-

Mechanism: Blockade of

channels in pancreatic -

SAR Insight: This was not due to the 8-OMe group alone but the combination of the 8-OMe with the specific C7-piperazine ring. Moxifloxacin (with a bulky bicyclic C7 amine) does not show this toxicity, proving the 8-OMe moiety itself is safe.

Disambiguation: The "Primaquine" Confusion

-

Primaquine/Tafenoquine: These are 8-amino -6-methoxyquinolines. The methoxy is at C6.[1] Their toxicity (hemolysis in G6PD deficiency) is driven by the redox cycling of the 5,6-quinoline-quinone metabolite.

-

Moxifloxacin: This is an 8-methoxy -quinoline.[2][3][4][5][6] It does not cause G6PD hemolysis.

References

-

Marutani, K., et al. (1993). "Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light."[2][7][5] Antimicrobial Agents and Chemotherapy.[8] Link

-

Zhao, X., & Drlica, K. (2001). "Restricting the selection of antibiotic-resistant mutants: a general strategy derived from fluoroquinolone studies." Clinical Infectious Diseases. Link

-

Domagala, J. M. (1994). "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy. Link

-

Pestova, E., et al. (2000). "Contribution of topoisomerase IV and DNA gyrase mutations in Streptococcus pneumoniae to resistance to novel fluoroquinolones." Antimicrobial Agents and Chemotherapy.[8] Link

-

Owens, R. C., & Ambrose, P. G. (2002). "Clinical use of the 8-methoxyfluoroquinolones." Medscape. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [cardinalscholar.bsu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gatifloxacin, an advanced 8-methoxy fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity [mdpi.com]

Methodological & Application

Application Note: Protocol for SeO2 Oxidation of 4-Methyl-8-Methoxyquinoline

Executive Summary

This application note details the optimized protocol for the site-selective oxidation of 4-methyl-8-methoxyquinoline to 8-methoxyquinoline-4-carbaldehyde using Selenium Dioxide (SeO₂). While SeO₂ (Riley Oxidation) is a classical method, its application to electron-rich heterocycles requires specific modulation of solvent and stoichiometry to prevent over-oxidation to the carboxylic acid or polymerization.

This guide addresses the specific electronic influence of the 8-methoxy substituent, provides a self-validating purification workflow to manage toxic selenium byproducts, and offers a mechanistic breakdown of the transformation.

Mechanistic Insight & Scientific Rationale

The Substrate: Electronic Considerations

The substrate, 4-methyl-8-methoxyquinoline, contains a methyl group at the C4 position. This position is "vinylogous" to the ring nitrogen, making the methyl protons significantly acidic and reactive toward enolization.

-

The 8-Methoxy Effect: The methoxy group at C8 is an Electron Donating Group (EDG). It increases the electron density of the quinoline ring.

-

Impact on Oxidation: While this increased density can accelerate the initial electrophilic attack by SeO₂, it also renders the ring more susceptible to side reactions. Therefore, temperature control and strict stoichiometry are vital to stop the reaction at the aldehyde stage.

The Riley Oxidation Mechanism

The transformation proceeds via the Riley Oxidation pathway, involving two key concerted steps rather than a radical mechanism.

-

Ene Reaction: The enol tautomer of the 4-methylquinoline attacks the electrophilic selenium, forming an allylic seleninic acid.

-

[2,3]-Sigmatropic Rearrangement: This intermediate undergoes a rapid shift to form a selenite ester.[1]

-

Elimination: The ester decomposes (often aided by water) to release elemental selenium (Se⁰) and the target aldehyde.

Pathway Visualization

The following diagram illustrates the mechanistic cascade and the critical transition states.

Figure 1: Mechanistic pathway of the SeO₂ oxidation of 4-methyl-8-methoxyquinoline.

Safety & Material Specifications

Critical Safety Warnings

-

Selenium Toxicity: Selenium dioxide and the organoselenium intermediates are highly toxic. All weighing and reactions must be performed in a functioning fume hood.

-

Dermal Absorption: SeO₂ can cause severe burns and is absorbed through the skin. Double-gloving (Nitrile) is mandatory.

-

Stench: Organoselenium byproducts have a characteristic foul odor. Bleach (sodium hypochlorite) should be kept on hand to neutralize spills and glassware.

Reagents & Equipment

| Reagent | Grade/Spec | Role |

| 4-Methyl-8-methoxyquinoline | >97% Purity | Substrate |

| Selenium Dioxide (SeO₂) | >98% (Commercial) | Oxidant |

| 1,4-Dioxane | ACS Reagent | Solvent |

| Water | Deionized | Co-solvent (Hydrolysis) |

| Celite 545 | Filtration Aid | Se removal |

| Chloroform/DCM | HPLC Grade | Extraction |

Experimental Protocol

Reaction Setup

Stoichiometry: 1.0 eq Substrate : 1.3 eq SeO₂. Note: A slight excess (1.3 eq) ensures conversion without promoting over-oxidation to the carboxylic acid.

-

Preparation: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-methyl-8-methoxyquinoline (10.0 mmol, 1.73 g) in 1,4-dioxane (40 mL).

-

Oxidant Addition: Add Selenium Dioxide (13.0 mmol, 1.44 g) in a single portion.

-

Hydration: Add water (2 mL).

-

Expertise Note: While anhydrous conditions are often cited, the addition of 5% v/v water is crucial here. It facilitates the hydrolysis of the intermediate selenite ester, preventing the formation of stable organoselenium complexes that complicate purification.

-

Reaction Execution

-